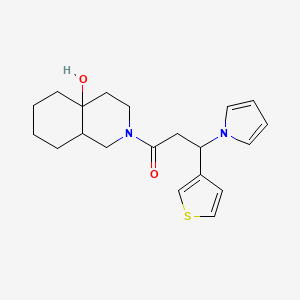
1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)-1-PROPANONE is a complex organic compound that features a unique combination of isoquinoline, pyrrole, and thiophene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)-1-PROPANONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boronic acids with halides in the presence of a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)-1-PROPANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(4a-hydroxyoctahydro-2(1H)-isoquinolinyl)ethanone
- 1-(4-Fluorophenyl)-4a-hydroxy octahydro-2(1H)-isoquinolinylmethanone
Uniqueness
1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)-1-PROPANONE is unique due to its specific combination of isoquinoline, pyrrole, and thiophene moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C20H26N2O2S |
|---|---|
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-3-pyrrol-1-yl-3-thiophen-3-ylpropan-1-one |
InChI |
InChI=1S/C20H26N2O2S/c23-19(22-11-8-20(24)7-2-1-5-17(20)14-22)13-18(16-6-12-25-15-16)21-9-3-4-10-21/h3-4,6,9-10,12,15,17-18,24H,1-2,5,7-8,11,13-14H2 |
InChI-Schlüssel |
QHWXDGZRYGJATN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CCN(CC2C1)C(=O)CC(C3=CSC=C3)N4C=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenyl)ethyl]-4-methylhex-4-enamide](/img/structure/B10999573.png)
![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10999574.png)
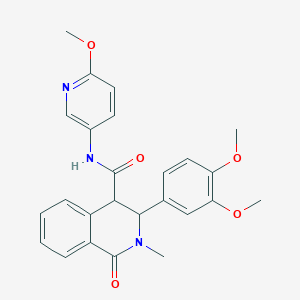
![3-[(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)carbonyl]-1H-isothiochromen-1-one](/img/structure/B10999581.png)
![4-hydroxy-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]quinoline-3-carboxamide](/img/structure/B10999583.png)
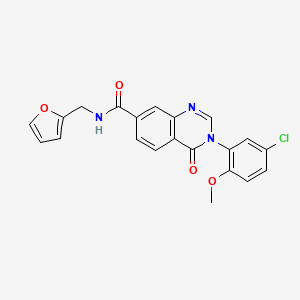
![N-(3-chloro-4-methoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10999595.png)
![N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B10999597.png)

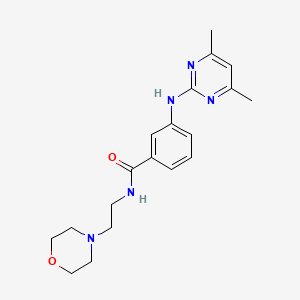
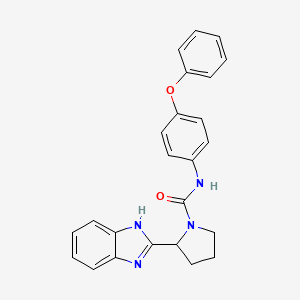
![N-[3-(acetylamino)phenyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B10999620.png)
![N-(4-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10999637.png)
![methyl 5-(2-methoxyphenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10999639.png)
